molecular formula C37H40N2O6 B1257179 12-O-Methylcurine

12-O-Methylcurine

Cat. No.: B1257179
M. Wt: 608.7 g/mol
InChI Key: MYHQIVSWYXBWOC-FQLXRVMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-O-Methylcurine (compound 11) is an isoquinoline alkaloid isolated from Cissampelos capensis (Menispermaceae), a plant studied for its diverse alkaloidal profile . It is one of 13 major alkaloids identified in this species, alongside compounds such as dicentrine (1), cycleanine (7), and cissacapine (8). Notably, its concentration varies drastically across plant populations and developmental stages, with reports of it constituting up to 64% of alkaloids in certain individuals but being nearly absent in others of the same population . This variability highlights its sensitivity to genetic, environmental, and seasonal factors.

Properties

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(1R,16R)-10,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaen-9-ol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)40)13-15-39(2)29(35)17-23-8-11-30(41-3)32(18-23)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m1/s1

InChI Key

MYHQIVSWYXBWOC-FQLXRVMXSA-N

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5O)OC)C)OC

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5O)OC)C)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5O)OC)C)OC

Synonyms

12-O-methylcurine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Distributional Comparisons

The alkaloids of C. capensis share an isoquinoline backbone but differ in substituents and oxygenation patterns. Below is a comparative analysis of key compounds:

Compound Plant Part Geographic Prevalence Concentration Variability Unique Features
12-O-Methylcurine Rhizomes (major), stems (minor) Coastal and inland populations 1–64% in rhizomes; absent in some plants High intra-population variability
Cycleanine (7) Rhizomes (major) Widespread Consistently high in rhizomes Co-occurs with 12-O-methylcurine
Cissacapine (8) Stems, rhizomes Limited to specific populations Up to 30% in stems Novel structure; antimalarial activity
Salutaridine (6) Leaves (coastal populations) Coastal regions only High in leaves; absent in stems/rhizomes Linked to salt stress adaptation
Dicentrine (1) Variable Rare in analyzed samples Bulk samples: high; individual plants: absent Contradictory presence in bulk vs. individual extracts

Quantitative and Qualitative Variability

  • Developmental and Genetic Factors: 12-O-Methylcurine levels fluctuate with plant maturity and genetic diversity. For example, a single plant from the "Shanti Bay" population contained 64% 12-O-Methylcurine, whereas another from the same group had <1% . Similar variability is observed for dicentrine (1) and cissacapine (8), suggesting shared regulatory pathways .
  • Environmental Influence: Coastal populations accumulate salutaridine (6) in leaves, likely as an adaptive response to salinity, while inland populations lack this compound .

Pharmacological Potential

capensis alkaloids . The structural similarity of 12-O-Methylcurine to cycleanine (7)—a compound with documented muscle-relaxant properties—hints at possible bioactivity, though further studies are needed .

Key Research Findings and Implications

  • Intra-Population Variability : The extreme variability of 12-O-Methylcurine complicates its isolation and standardization for research. This contrasts with cycleanine (7), which is consistently abundant in rhizomes .
  • Biochemical Pathway Switches : Qualitative differences (e.g., presence/absence of 12-O-Methylcurine) may arise from genetic or environmental modulation of alkaloid biosynthesis pathways .
  • Ecological Adaptations : Salutaridine (6) in coastal plants suggests niche-specific alkaloid production, whereas 12-O-Methylcurine’s rhizome dominance may relate to root-specific defense mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-O-Methylcurine
Reactant of Route 2
12-O-Methylcurine

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